toremifene
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Overview
Description
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . It is a triphenylethylene derivative, closely related to tamoxifen, and was first synthesized in 1981 . This compound is marketed under the brand name Fareston .
Preparation Methods
Toremifene is synthesized through a series of chemical reactions starting from 4-chlorobenzhydrol and 4-methoxyphenylacetonitrile . The synthetic route involves the following steps:
Grignard Reaction: 4-chlorobenzhydrol reacts with phenylmagnesium bromide to form 4-chloro-1,2-diphenylbutan-1-ol.
Dehydration: The alcohol undergoes dehydration to form 4-chloro-1,2-diphenylbut-1-ene.
Etherification: The resulting compound reacts with 4-methoxyphenylacetonitrile in the presence of a base to form this compound.
Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Toremifene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-desmethylthis compound and 4-hydroxythis compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are various metabolites of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
Toremifene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of SERMs and their interactions with estrogen receptors.
Medicine: Clinically, this compound is used to treat metastatic breast cancer in postmenopausal women.
Industry: This compound is used in the pharmaceutical industry for the development of new antiestrogenic drugs.
Mechanism of Action
Toremifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an estrogen antagonist in breast tissue, inhibiting the growth-stimulating effects of estrogen on breast cancer cells . In other tissues, such as bone and the cardiovascular system, this compound can have estrogenic effects, promoting bone density and cardiovascular health . The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Toremifene is often compared to other SERMs, such as tamoxifen and raloxifene . While all three compounds share a similar mechanism of action, there are some key differences:
Tamoxifen: Like this compound, tamoxifen is used to treat estrogen receptor-positive breast cancer.
Raloxifene: Raloxifene is primarily used to prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
This compound’s uniqueness lies in its specific tissue-selective actions and its potential use in preventing prostate cancer .
Properties
Molecular Formula |
C26H28ClNO |
---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3 |
InChI Key |
XFCLJVABOIYOMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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